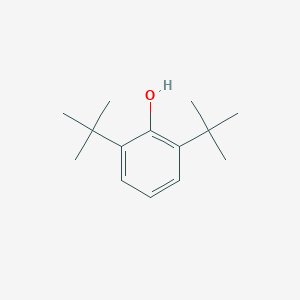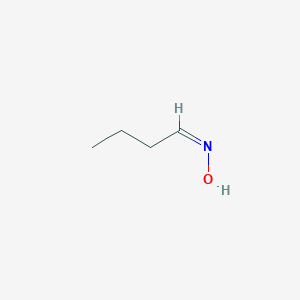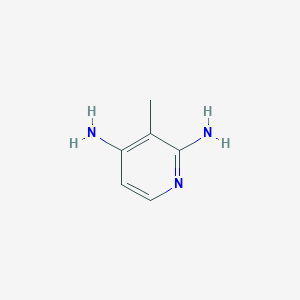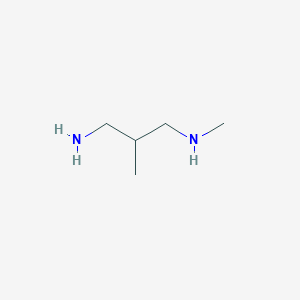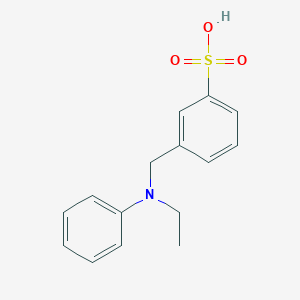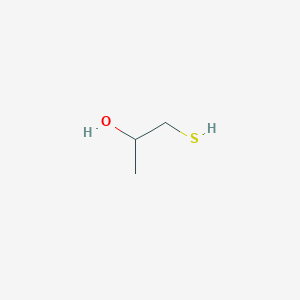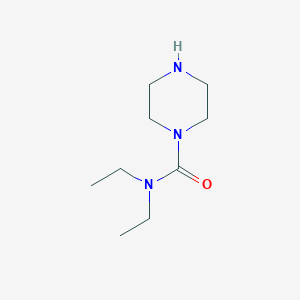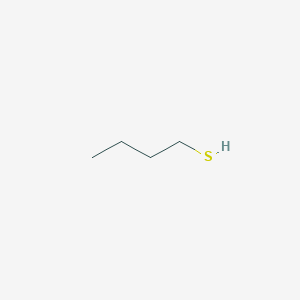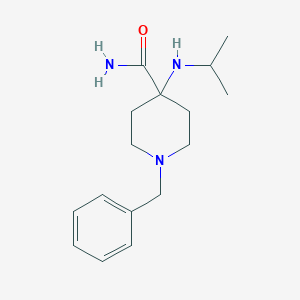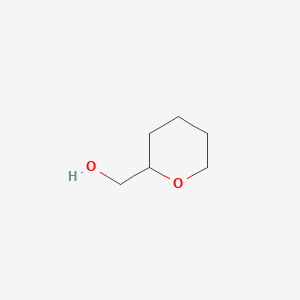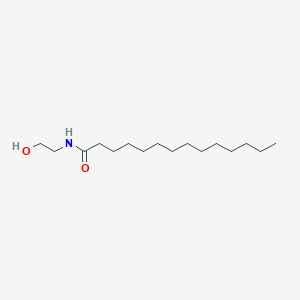![molecular formula C30H14 B090366 Dibenzo[bc,kl]coronene CAS No. 190-55-6](/img/structure/B90366.png)
Dibenzo[bc,kl]coronene
Vue d'ensemble
Description
Dibenzo[bc,kl]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₄. It is a large, planar molecule consisting of multiple fused benzene rings, which gives it a unique structure and properties. This compound is of significant interest in various fields of research due to its stability and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzo[bc,kl]coronene can be synthesized through several methods, including:
Palladium-catalyzed C—C bond formation: This method involves the coupling of 1,2-diarylethene and 1,2-diarylbenzene derivatives, followed by photocyclization to form the polycyclic aromatic hydrocarbon.
Cyclophanes as starting materials: Cyclophanes are often used as starting materials for the synthesis of this compound due to their ability to undergo various cyclization reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo[bc,kl]coronene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of a hydrogen atom with another atom or group, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives.
Applications De Recherche Scientifique
Dibenzo[bc,kl]coronene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which dibenzo[bc,kl]coronene exerts its effects involves its interaction with various molecular targets and pathways. Due to its planar structure and electronic properties, it can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant biological activity.
Perylene: A polycyclic aromatic hydrocarbon with a similar planar structure and electronic properties.
Uniqueness: Dibenzo[bc,kl]coronene is unique due to its larger size and higher number of fused benzene rings compared to other similar compounds. This gives it distinct electronic properties and stability, making it particularly useful in various scientific research applications .
Propriétés
IUPAC Name |
nonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2,4,6(30),7,9,11,13,15,17,19,21,23(28),24,26-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPGYGZSSWEWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172452 | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-55-6 | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


